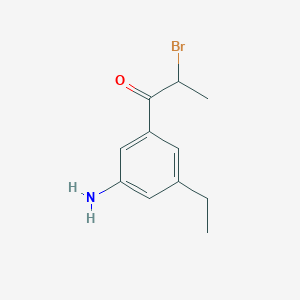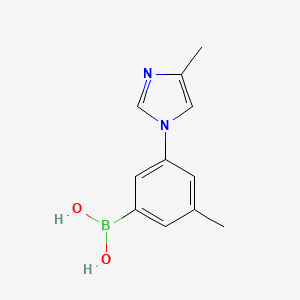
(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a methyl group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Substitution on the Phenyl Ring: The phenyl ring is substituted with a methyl group and an imidazole ring.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a reaction involving boronic acid derivatives and appropriate coupling partners.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a boronic acid group.
1H-Indazole-5-boronic acid: Another boronic acid derivative with a different heterocyclic ring.
Uniqueness
(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both an imidazole ring and a boronic acid group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interaction with various biological targets.
Propiedades
Fórmula molecular |
C11H13BN2O2 |
|---|---|
Peso molecular |
216.05 g/mol |
Nombre IUPAC |
[3-methyl-5-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O2/c1-8-3-10(12(15)16)5-11(4-8)14-6-9(2)13-7-14/h3-7,15-16H,1-2H3 |
Clave InChI |
RAOASBWUFIYMKN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)N2C=C(N=C2)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



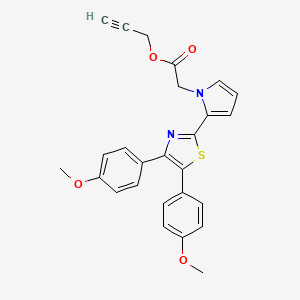

![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)
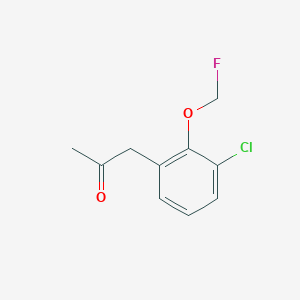

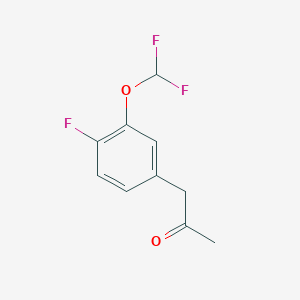

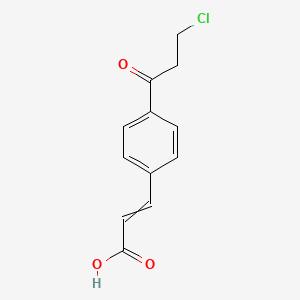
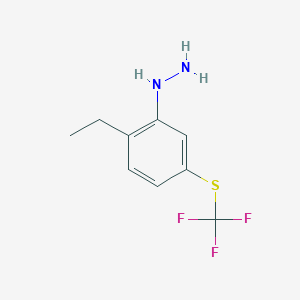

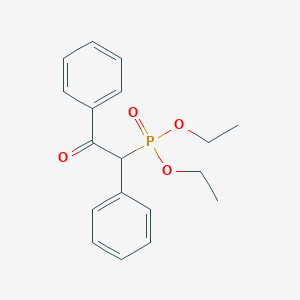
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
